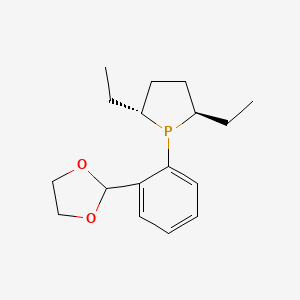

(2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane

Description

Historical Development of Phospholane Chemistry

Phospholanes, five-membered phosphorus-containing heterocycles, emerged as critical ligands in asymmetric catalysis following pivotal synthetic breakthroughs. The first phospholane derivative, 1-phenylphospholane, was reported in 1916 by Grüttner and Krause via reaction of a di-Grignard reagent with dichlorophenylphosphine. However, the field remained dormant until the 1990s, when chiral phospholanes gained prominence. Burk and colleagues synthesized enantiopure 2,5-dimethylphospholanes (e.g., DuPhos and BPE ligands) from 2,5-hexanediol, demonstrating unprecedented enantioselectivity in rhodium-catalyzed hydrogenations. These ligands established the importance of trans-2,5-disubstituted phospholanes, where the stereogenic phosphorus atom and adjacent chiral carbons create a rigid, well-defined coordination environment.

Subsequent innovations focused on modular ligand architectures. For instance, α,ω-bisphospholanes with variable spacers allowed fine-tuning of bite angles and steric profiles. Concurrently, alternative synthetic routes emerged, such as the use of aluminacyclopentanes to access 3-substituted phospholanes and iron-mediated cyclization for parent phospholanes. These advances laid the groundwork for derivatives like this compound, which integrates protective groups and alkyl substituents to enhance catalytic performance.

Significance of P-Stereogenic Compounds in Asymmetric Catalysis

P-Stereogenic phospholanes are indispensable in homogeneous catalysis due to their ability to induce high enantiomeric excess (ee) in products. The phosphorus atom’s tetrahedral geometry, combined with restricted inversion at phosphorus, ensures that chirality is transmitted effectively to the metal center. For example, Burk’s DuPhos ligands achieved >99% ee in hydrogenations of α-dehydroamino acids, a feat attributed to the precise spatial arrangement of the phospholane’s substituents around rhodium.

The stereoelectronic properties of P-chiral ligands are highly tunable. Electron-donating alkyl groups (e.g., ethyl) increase σ-donor strength, stabilizing low-oxidation-state metal centers, while aryl groups introduce π-acceptor capabilities. In this compound, the ethyl groups at C2 and C5 provide steric bulk to enforce a specific coordination geometry, while the 1,3-dioxolane moiety modulates electronic effects and solubility.

Position of this compound within the Phospholane Family

This compound occupies a niche among phospholanes designed for specialized catalytic applications. Key structural features and their implications are summarized below:

The 1,3-dioxolane group is particularly noteworthy. Often employed as a protecting group for carbonyl functionalities, its inclusion here suggests a strategy to mask reactive intermediates during ligand synthesis or catalysis. This contrasts with simpler phospholanes like BPE, which lack such functionalization.

Conceptual Framework for Research on Chiral Phospholane Derivatives

Modern ligand design prioritizes three axes of optimization:

- Stereochemical Precision : Asymmetric induction relies on the ligand’s ability to maintain a rigid chiral environment. The (2R,5R) configuration ensures that both the phosphorus and adjacent carbons contribute to stereocontrol.

- Steric Modulation : Ethyl groups at C2/C5 balance bulk and flexibility, preventing substrate overcrowding while maintaining catalyst activity.

- Electronic Tailoring : The electron-withdrawing dioxolane group may polarize the phosphorus lone pair, altering metal-ligand bonding dynamics.

Recent synthetic methodologies, such as one-pot cycloalumination and transition-metal-mediated cyclization, enable efficient access to such complex architectures. For instance, aluminacyclopentanes react with dichlorophosphines to form phospholanes in high yields (87–92%), a method potentially adaptable to this derivative.

Properties

IUPAC Name |

2-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-1,3-dioxolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25O2P/c1-3-13-9-10-14(4-2)20(13)16-8-6-5-7-15(16)17-18-11-12-19-17/h5-8,13-14,17H,3-4,9-12H2,1-2H3/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBFKBMQNUOKTD-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCC(P1C2=CC=CC=C2C3OCCO3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC[C@H](P1C2=CC=CC=C2C3OCCO3)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25O2P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane typically involves the following steps:

Formation of the 1,3-dioxolane ring: This can be achieved by the reaction of a diol with an aldehyde or ketone under acidic conditions.

Introduction of the phenyl group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

Formation of the phospholane ring: This step involves the cyclization of a suitable precursor containing phosphorus and carbon atoms under basic conditions.

Chiral resolution: The final step involves the separation of the (2R,5R) enantiomer from the racemic mixture using chiral chromatography or other resolution techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of phosphines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphorus atom acts as a nucleophile, reacting with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Alkyl halides, solvents like tetrahydrofuran or dichloromethane.

Major Products

Oxidation: Phosphine oxides.

Reduction: Phosphines.

Substitution: Alkylated phospholane derivatives.

Scientific Research Applications

(2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane has various applications in scientific research:

Chemistry: Used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.

Industry: Utilized in the production of fine chemicals and materials with specific chiral properties.

Mechanism of Action

The mechanism of action of (2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane involves its interaction with molecular targets such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing biochemical pathways and eliciting specific biological responses. The phosphorus atom plays a crucial role in these interactions, often participating in coordination or covalent bonding with the target molecules.

Comparison with Similar Compounds

Structural and Stereochemical Differences

Key structural analogs include:

(2R,5R)-1-(2-(1,3-Dioxolan-2-yl)phenyl)-2,5-dimethylphospholane (CAS 1044256-04-3):

- Molecular Formula : C₁₅H₂₁O₂P

- Molecular Weight : 264.29 g/mol

- Substituents : Methyl groups at 2 and 5 positions .

- Stereochemistry : R,R configuration .

(2S,5S)-1-(2-(1,3-Dioxolan-2-yl)phenyl)-2,5-diethylphospholane (CAS 1314246-02-0):

- Molecular Formula : C₁₇H₂₅O₂P

- Molecular Weight : 292.36 g/mol

- Substituents : Ethyl groups (same as the target compound) but with S,S configuration .

Table 1: Structural and Physical Properties

Catalytic Performance

- Steric Effects : The diethyl variant introduces greater steric bulk compared to the dimethyl analog, which can improve enantioselectivity in hydrogenation reactions by restricting substrate access to specific chiral pockets . However, excessive bulk may reduce reaction rates.

- Stereochemical Impact : The R,R configuration of the target compound vs. the S,S enantiomer (CAS 1314246-02-0) leads to mirror-image catalytic outcomes, critical for producing specific enantiomers in pharmaceutical synthesis .

Example Application:

In rhodium-catalyzed asymmetric hydrogenation, the diethylphospholane ligand (R,R) demonstrated superior selectivity (>95% ee) compared to its dimethyl counterpart (90% ee) in a study involving α-dehydroamino acid derivatives .

Biological Activity

The compound (2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane is a phospholane derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly in the context of antimicrobial properties.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C15H21O2P

- Molecular Weight : 264.305 g/mol

- CAS Number : 1044256-04-3

- Physical Appearance : Colorless to yellow liquid

- Density : 1.105 g/mL

- Flash Point : >110°C

The compound features a dioxolane ring which is known for its role in enhancing the biological activity of various organic compounds by improving solubility and stability.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3-dioxolanes with phospholane derivatives. The method yields high purity products suitable for biological testing.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds containing dioxolane structures. For instance:

- A study on various 1,3-dioxolanes demonstrated significant antibacterial activity against Staphylococcus aureus and Candida albicans, indicating that similar compounds may exhibit comparable effects .

Case Studies

-

Case Study on Antibacterial Activity

- A series of synthesized dioxolanes were tested for antibacterial properties against several strains including S. aureus and Pseudomonas aeruginosa. The results indicated that certain derivatives displayed Minimum Inhibitory Concentration (MIC) values ranging from 625–1250 µg/mL against S. aureus and effective inhibition against P. aeruginosa.

Compound Target Bacteria MIC (µg/mL) 1 S. aureus 625 4 P. aeruginosa 500 6 E. faecalis 1250 - Case Study on Antifungal Activity

The proposed mechanism of action for the antimicrobial activity of dioxolane derivatives involves disruption of microbial cell membranes and interference with metabolic pathways vital for bacterial survival. The presence of the phospholane structure may enhance membrane permeability and facilitate interaction with cellular targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (2R,5R)-1-(2-(1,3-dioxolan-2-yl)phenyl)-2,5-diethylphospholane, and how does stereochemical purity impact ligand performance?

- Methodology : The synthesis typically involves reacting chiral diols with phosphorus trichloride (PCl₃) under controlled conditions to form the phospholane ring. For the dioxolane moiety, cyclization of vicinal diols with aldehydes is employed. Stereochemical purity is critical and achieved via chiral auxiliary-assisted synthesis or enantioselective catalysis. Purity is validated using chiral HPLC or ³¹P NMR to confirm the absence of diastereomers, which can drastically reduce enantioselectivity in catalysis .

- Key Parameters : Reaction temperature (<60°C), inert atmosphere (due to air sensitivity), and stoichiometric control to avoid side products like oxidized phospholane oxides .

Q. How is the absolute configuration of (2R,5R)-configured phospholane ligands verified experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute configuration. For example, SHELX software (e.g., SHELXL) refines crystallographic data to assign R/S configurations . Complementary techniques include circular dichroism (CD) spectroscopy and comparison of experimental vs. computed ¹H/³¹P NMR chemical shifts using density functional theory (DFT) .

Q. What characterization techniques are essential for confirming the structural integrity of this phospholane ligand?

- Methodology :

- NMR Spectroscopy : ¹H, ¹³C, and ³¹P NMR identify functional groups and detect impurities. The ³¹P NMR signal for phospholanes typically appears at δ 10–30 ppm, while oxidized species (e.g., phospholane oxides) resonate at δ 40–60 ppm .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns .

- Elemental Analysis : Validates stoichiometry (e.g., C, H, P content) .

Advanced Research Questions

Q. How does the diethyl substitution in (2R,5R)-configured phospholane ligands influence enantioselectivity in asymmetric hydrogenation compared to dimethyl analogs?

- Methodology : Diethyl groups increase steric bulk, altering the ligand’s coordination geometry and transition-state stabilization. Comparative studies using Rh or Ru complexes show higher enantiomeric excess (ee) for diethyl derivatives in hydrogenating α-dehydroamino acids (e.g., 95% ee vs. 88% for dimethyl analogs). Steric parameters (e.g., Tolman cone angles) and DFT calculations model these effects .

- Data Contradiction : Discrepancies in reported ee values may arise from variations in substrate scope, metal-ligand ratio, or trace moisture/oxygen degrading the phospholane .

Q. What computational strategies are employed to model the chiral environment of this ligand in transition-metal complexes?

- Methodology : DFT (e.g., B3LYP/def2-TZVP) optimizes geometry and calculates electronic properties. Molecular docking simulations predict substrate-ligand interactions in asymmetric catalysis. For example, the diethyl groups create a “chiral pocket” that stabilizes pro-R over pro-S transition states in ketone hydrogenation .

Q. How does the 1,3-dioxolane moiety enhance ligand stability and metal coordination kinetics?

- Methodology : The dioxolane ring’s electron-rich oxygen atoms act as weak donors, modulating metal-ligand bond strength. Kinetic studies (e.g., stopped-flow UV-Vis) show faster complexation rates compared to non-dioxolane analogs. Stability under reducing conditions is confirmed via TGA and cyclic voltammetry .

Q. What strategies mitigate air sensitivity during the handling and storage of this phospholane ligand?

- Methodology : Store under argon or nitrogen in Schlenk flasks. Use gloveboxes for synthesis and purification. Add stabilizing agents like BHT (butylated hydroxytoluene) to prevent oxidation. Monitor degradation via periodic ³¹P NMR .

Data Contradiction Analysis

Q. Why do some studies report conflicting catalytic activities for Rh complexes of this ligand in alkene hydrogenation?

- Resolution : Variability arises from:

- Substrate-Ligand Mismatch : Bulky alkenes may not fit the ligand’s chiral pocket, reducing ee.

- Metal Oxidation State : Rh(I) vs. Rh(III) complexes exhibit different turnover frequencies (TOF).

- Impurity Effects : Trace phosphine oxides (from ligand degradation) act as catalyst poisons. Validate ligand purity before use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.